
N-(2-(1H-indol-3-yl)ethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(1H-indol-3-yl)ethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic compound that features multiple functional groups, including an indole, imidazole, pyrimidine, and piperidine. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(1H-indol-3-yl)ethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide” likely involves multiple steps, including:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Construction of the Imidazole Ring: This can be synthesized via the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Pyrimidine Synthesis: The Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea, can be used.
Piperidine Ring Formation: This can be synthesized through the hydrogenation of pyridine or via cyclization reactions.
Final Coupling: The final step would involve coupling the synthesized fragments under appropriate conditions, possibly using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or imidazole rings.
Reduction: Reduction reactions could target the pyrimidine or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives.
科学的研究の応用
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated for its efficacy against various cancer types, including:
- Triple-Negative Breast Cancer (TNBC) : Research suggests that compounds similar to N-(2-(1H-indol-3-yl)ethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
Neurological Disorders
The compound may also play a role in the treatment of neurological disorders, particularly Alzheimer's disease. Its structural components suggest potential for inhibiting cholinesterase enzymes, which are crucial in managing symptoms associated with cognitive decline .
Antiviral Properties
There is emerging evidence that compounds with similar structures exhibit antiviral activity. They have been shown to inhibit viral replication, making them candidates for further investigation in the context of viral infections .
Cholinesterase Inhibition
The compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase is significant for its potential use in treating Alzheimer's disease. This inhibition enhances acetylcholine levels in the brain, which is beneficial for cognitive function .
Targeting Cancer Pathways
In cancer therapy, the compound appears to interfere with signaling pathways essential for tumor growth and metastasis. Its structural features allow it to bind effectively to targets within cancer cells, leading to reduced viability and proliferation of these cells .
Case Study 1: Triple-Negative Breast Cancer
In a recent study, a derivative of this compound was tested on TNBC cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent against this aggressive cancer type .
Case Study 2: Alzheimer's Disease Models
In animal models simulating Alzheimer's disease, administration of the compound led to improved memory retention and cognitive function. The observed effects were attributed to its cholinesterase inhibitory activity, which is crucial for enhancing neurotransmission in affected neural pathways .
作用機序
The mechanism by which “N-(2-(1H-indol-3-yl)ethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. It might bind to receptors, inhibit enzymes, or interact with DNA or RNA.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like tryptophan or serotonin.
Imidazole Derivatives: Compounds like histamine or metronidazole.
Pyrimidine Derivatives: Compounds like thymine or cytosine.
Piperidine Derivatives: Compounds like piperine or risperidone.
Uniqueness
The unique combination of functional groups in “N-(2-(1H-indol-3-yl)ethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide” might confer unique biological activities or chemical properties not seen in simpler compounds.
生物活性
N-(2-(1H-indol-3-yl)ethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a piperidine core substituted with an indole and a pyrimidine derivative, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Key mechanisms include:
- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases involved in cell signaling pathways, which can lead to antiproliferative effects in cancer cells.
- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and cellular responses.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various cancer cell lines and microbial pathogens. The following table summarizes the findings from several research studies:
Case Studies
- Antiproliferative Activity : In a study involving MCF-7 and A549 cell lines, the compound demonstrated significant antiproliferative effects with IC50 values indicating strong inhibition of cell growth. The mechanism was linked to the induction of apoptosis through caspase activation.
- Antimicrobial Efficacy : The compound exhibited potent activity against Mycobacterium tuberculosis, with an IC50 value of 2.0 µM, showcasing its potential as a new anti-tubercular agent. This was supported by docking studies that indicated favorable binding interactions with target proteins.
- Cytotoxicity Assessment : Evaluation on HEK-293 cells revealed that the compound is relatively non-toxic at concentrations up to 50 µM, suggesting a favorable safety profile for further development.
Discussion
The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent in oncology and infectious diseases. Its ability to inhibit critical pathways involved in cell proliferation and its antimicrobial properties make it a candidate for further investigation.
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-17-25-10-13-31(17)23-14-22(28-16-29-23)30-11-7-18(8-12-30)24(32)26-9-6-19-15-27-21-5-3-2-4-20(19)21/h2-5,10,13-16,18,27H,6-9,11-12H2,1H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUJGTYAIJLDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。